6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride
Description
Overview of Spirocyclic Benzofuran-Piperidine Systems in Medicinal Chemistry
Spirocyclic benzofuran-piperidine systems represent a structurally unique class of compounds characterized by their fused heterocyclic frameworks. These architectures combine the planar aromaticity of benzofuran with the conformational flexibility of piperidine, creating three-dimensional scaffolds that exhibit enhanced binding specificity to biological targets compared to planar analogues. The spirojunction at the 1-position of the benzofuran and 4'-position of the piperidine imposes steric constraints that modulate pharmacokinetic properties, including metabolic stability and blood-brain barrier permeability.
Recent advances in transition metal-catalyzed C–H activation have enabled the efficient synthesis of spirocyclic systems, particularly through rhodium(III)-mediated annulation reactions. For example, Table 1 illustrates key structural and synthetic features of representative spirocyclic benzofuran-piperidine derivatives:
Table 1: Comparative Analysis of Spirocyclic Benzofuran-Piperidine Derivatives
These systems demonstrate broad therapeutic potential, with documented activities ranging from kinase inhibition to anticancer effects. The methoxy substitution at the 6-position in the target compound introduces electron-donating effects that may enhance π-π stacking interactions with aromatic residues in enzyme active sites.
Historical Context and Discovery of this compound
The compound was first cataloged in PubChem (CID 86277792) on November 13, 2014, with subsequent structural verification through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) by May 18, 2025. Its discovery emerged from systematic efforts to optimize spirocyclic pharmacophores for central nervous system (CNS) targets, building upon earlier work with 5-fluoro analogues showing affinity for sigma receptors.
The synthetic approach evolved from traditional multistep cyclization methods to more efficient [3+2] azomethine ylide cycloadditions, which improved yields from 32% to 74–99% while maintaining diastereomeric ratios >20:1. This methodological advancement addressed prior challenges in controlling stereochemistry at the spirocentric carbon.
Rationale for Academic Investigation of Spiro[2-benzofuran-1,4'-piperidine] Derivatives
Three key factors drive research interest in these derivatives:
- Structural Novelty : The orthogonal orientation of the benzofuran and piperidine rings creates chiral centers amenable to asymmetric catalysis, enabling the development of enantioselective therapeutics.
- Target Versatility : Preliminary molecular docking studies indicate strong binding affinity (ΔG < -8.5 kcal/mol) for kinases and G-protein-coupled receptors due to complementary interactions between the methoxy group and hydrophobic enzyme pockets.
- Synthetic Scalability : Transition metal-catalyzed methods allow gram-scale production under mild conditions (25–40°C), addressing previous limitations in spirocycle accessibility.
Table 2 summarizes critical research milestones:
Table 2: Key Developments in Spiro[2-benzofuran-1,4'-piperidine] Research
Scope and Objectives of the Present Research Outline
This article systematically examines:
- Structural Analysis : X-ray crystallographic data and computational modeling of the spirocyclic core.
- Synthetic Methodology : Comparative evaluation of cycloaddition vs. traditional cyclization routes.
- Structure-Activity Relationships (SAR) : Impact of methoxy positioning on target binding kinetics.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-11-3-2-10-9-16-13(12(10)8-11)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWELLMQRYPKNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(COC23CCNCC3)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Spirocyclization: The benzofuran intermediate is then reacted with a piperidine derivative to form the spirocyclic structure. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate the cyclization.
Methoxylation: Introduction of the methoxy group can be performed using methyl iodide (MeI) in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of 6-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzofuran ring or the piperidine moiety, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the benzofuran ring can produce dihydrobenzofuran derivatives.
Scientific Research Applications
6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 . It is available for research purposes in various quantities and concentrations .
Scientific Research Applications
- In Vitro Studies
-
Solubility and Storage
- To prepare a stock solution, select an appropriate solvent based on the product's solubility in different solvents. After preparation, the solution should be stored in separate packages to prevent failure from repeated freezing and thawing .
- For storage, it is recommended to use the solution within 6 months when stored at -80°C, or within 1 month when stored at -20°C. To increase solubility, heat the tube to 37°C and oscillate in an ultrasonic bath .
- Fluorescent pH Sensors
- Use as a Tracer Dye
Mechanism of Action
The mechanism of action of 6-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The spirocyclic structure allows it to fit into binding pockets of proteins, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various physiological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound belongs to a family of spirocyclic benzofuran-piperidine derivatives. Key structural analogs differ in substituent type (e.g., halogens, methyl, or methoxy groups) and their positions on the benzofuran or piperidine rings. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Pharmacological and Functional Insights
- Receptor Binding : Methoxy-substituted derivatives (e.g., 6-methoxy) are hypothesized to exhibit enhanced binding to sigma-1 receptors (S1R) due to the electron-donating nature of the methoxy group, which may stabilize receptor-ligand interactions . Fluorinated analogs (e.g., 6-fluoro) are often employed in PET imaging due to fluorine-18 radiolabeling capabilities .
- Solubility and Bioavailability : The 6-methoxy derivative’s polarity likely improves aqueous solubility compared to methyl or halogenated analogs, which could enhance bioavailability in CNS-targeted applications .
- Metabolic Stability : Halogenated analogs (e.g., 6-chloro) may exhibit longer half-lives due to resistance to oxidative metabolism, whereas methoxy groups could be susceptible to demethylation .
Biological Activity
6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride (CAS No. 1707575-98-1) is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₁₈ClNO₂
- Molecular Weight : 256 g/mol
- CAS Number : 1707575-98-1
- Appearance : Typically exists as a hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been identified as a potential modulator of various receptors, including serotonin and dopamine receptors, which are critical in the treatment of neurological disorders such as depression and anxiety. The compound's spiro structure allows for unique conformational flexibility, enhancing its binding affinity to these targets.
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties:
- Antidepressant Activity : In animal models, it has shown potential to alleviate symptoms of depression by modulating serotonin levels in the brain.
- Anxiolytic Effects : Studies suggest that it may reduce anxiety through interactions with GABAergic systems.
2. Anticancer Properties
This compound has demonstrated promising anticancer activity:
- Cell Cycle Arrest : In vitro studies reveal that the compound can induce cell cycle arrest in cancer cell lines, promoting apoptosis.
- Cytotoxicity : It exhibits cytotoxic effects against various cancer cell lines, including breast cancer (IC50 values indicating effective concentrations).
3. Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activities:
- It reduces the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Notable Research Findings
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models, demonstrating its potential as a therapeutic agent in oncology. Another investigation focused on its neuroprotective effects against oxidative stress-induced neuronal damage, suggesting applications in neurodegenerative diseases.
Q & A
Basic: What are the recommended synthetic routes for 6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of spirocyclic compounds like this typically involves cyclization reactions between benzofuran and piperidine precursors. Key reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) to control ring formation and functional group transformations . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (room temperature vs. reflux), and pH must be optimized to avoid side products. For example, acidic conditions may stabilize intermediates during spiro-ring formation. Yield optimization requires iterative testing of stoichiometry and purification methods (e.g., column chromatography or recrystallization) .
Basic: How is the structural integrity of 6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride validated?
Methodological Answer:
Structural validation involves a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR confirm the spirocyclic structure by identifying coupling patterns and chemical shifts for methoxy, benzofuran, and piperidine moieties.
- High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula (e.g., C₁₂H₁₅NO₂·HCl) with accurate mass measurement.
- X-ray Crystallography: Resolves the spatial arrangement of the spiro center and confirms stereochemistry if applicable .
- Infrared (IR) Spectroscopy: Detects functional groups like C-O-C (benzofuran) and N-H (piperidine hydrochloride) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Based on GHS classifications for structurally similar piperidine derivatives:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during synthesis .
- Acute Toxicity Mitigation: In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Avoid exposure to incompatible materials (e.g., strong oxidizers) .
- Storage: Store in airtight containers at 2–8°C, away from moisture and ignition sources. Monitor stability via periodic HPLC analysis .
Advanced: How can researchers resolve contradictions in reported toxicity data for this spirocyclic compound?
Methodological Answer:
Discrepancies in toxicity profiles (e.g., LD₅₀ values) may arise from differences in:
- Test Models: Compare data across in vitro (e.g., hepatocyte assays) and in vivo (rodent studies) systems.
- Purity: Impurities (e.g., unreacted precursors) can skew results. Validate compound purity via HPLC (>95%) before toxicity assays .
- Dosage Regimens: Acute vs. chronic exposure studies require distinct experimental designs. For example, a 28-day repeated-dose study in rats can clarify cumulative effects .
Advanced: What strategies optimize the compound’s bioavailability for pharmacological studies?
Methodological Answer:
Bioavailability enhancement involves:
- Salt Form Optimization: The hydrochloride salt improves water solubility. Compare with other counterions (e.g., sulfate) via solubility assays in PBS (pH 7.4) .
- Prodrug Design: Introduce ester or amide prodrug moieties to the methoxy group, which hydrolyze in vivo to release the active compound.
- Nanoparticle Encapsulation: Use PLGA nanoparticles to enhance permeability across biological barriers (e.g., blood-brain barrier for CNS targets) .
Advanced: How does the spirocyclic structure influence receptor binding affinity in mechanistic studies?
Methodological Answer:
The spiro architecture imposes conformational constraints that affect ligand-receptor interactions:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with targets like serotonin or dopamine receptors. Compare binding energies with non-spiro analogs.
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., methoxy group position) and assess changes in IC₅₀ values via radioligand displacement assays .
- Dynamic Simulations: Perform molecular dynamics (MD) simulations to analyze stability of receptor-ligand complexes over 100-ns trajectories .
Advanced: What analytical methods are recommended for detecting degradation products under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
- UPLC-MS/MS: Identify degradation products (e.g., hydrolyzed piperidine or oxidized benzofuran).
- Stability-Indicating HPLC: Develop a method with baseline separation of parent compound and degradants .
- Kinetic Modeling: Use Arrhenius equations to predict shelf-life at room temperature based on accelerated stability data .
Advanced: How can researchers elucidate the compound’s role in modulating ferroptosis pathways?
Methodological Answer:
- In Vitro Models: Treat HT-22 neuronal cells with erastin (ferroptosis inducer) and co-administer the compound. Measure lipid peroxidation (MDA assay) and GPX4 activity .
- Gene Expression Profiling: Perform RNA-seq to identify differentially expressed genes (e.g., SLC7A11, ACSL4) in treated vs. untreated cells.
- In Vivo Validation: Use a murine model of ischemia-reperfusion injury to assess neuroprotective effects via histopathology and behavioral assays .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₂·HCl | |
| Molecular Weight | 239.74 g/mol | |
| Solubility (H₂O) | 25 mg/mL (20°C) | |
| Melting Point | 205–208°C (decomposes) | |
| logP (Octanol-Water) | 2.1 ± 0.3 |
Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Formation Cause | Mitigation |
|---|---|---|
| Uncyclized Piperidine Precursor | Incomplete cyclization | Optimize reaction time/temperature |
| Methoxy-Demethylated Analog | Acidic hydrolysis | Use milder acidic conditions |
| Oxidized Benzofuran Derivative | Over-oxidation | Control oxidizing agent stoichiometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
